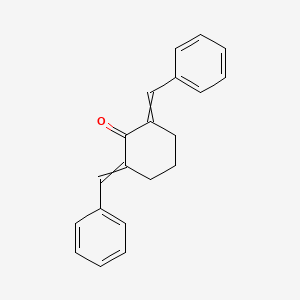

2,6-Dibenzylidenecyclohexanone

Übersicht

Beschreibung

2,6-Dibenzylidenecyclohexanone is a useful research compound. Its molecular formula is C20H18O and its molecular weight is 274.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of 2,6-dibenzylidenecyclohexanone derivatives as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is crucial in cancer progression. The compound exhibits promising anticancer properties by modulating STAT3 signaling, making it a candidate for further development in cancer therapy .

1.2 Neuroprotective Effects

Research has shown that this compound derivatives possess neuroprotective effects, particularly against Alzheimer's disease. In a study involving molecular docking and behavioral tests on mice, the compound demonstrated significant binding affinities to proteins associated with neurodegenerative diseases, indicating its potential as a therapeutic agent for Alzheimer's and depression .

Photochemistry

2.1 Acidochromic and Solvatochromic Properties

The compound exhibits notable acidochromic behavior due to protonation effects that alter its electronic properties. This behavior is utilized in developing sensors and indicators that respond to pH changes. A study reported the absorbance maxima of various substituted derivatives under different solvent conditions, showcasing their applicability in photonic devices .

Table 1: Absorbance Characteristics of Substituted this compound

| Substituent (X) | Wavelength (nm) |

|---|---|

| H | 330 |

| p-Cl | 333 |

| p-NO₂ | 340 |

| p-OCH₃ | 359 |

| p-N(CH₃)₂ | 452 |

Material Science

3.1 Synthesis of Polymers

The compound serves as a precursor in synthesizing various polymer materials due to its reactive functional groups. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites.

Case Studies

4.1 Synthesis and Characterization

A notable case study involved synthesizing various derivatives of this compound through condensation reactions with different aldehydes. The synthesized compounds were characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, confirming their structures and functional properties .

4.2 Biological Evaluation

In another study focused on biological evaluation, the synthesized dibenzylidene ketones were tested for their antidepressant effects using behavioral assays in mice. The results indicated that these compounds significantly reduced immobility times in forced swim tests compared to controls, supporting their potential use in treating mood disorders .

Analyse Chemischer Reaktionen

Hydrolytic Retro-Claisen–Schmidt Reactions

Under microwave conditions in water (220–250°C, catalyst-free), 2,6-dibenzylidenecyclohexanone undergoes retro-Claisen–Schmidt reactions. Hydrolysis at the benzylic position cleaves one benzylidene group, yielding 2-benzylidenecyclohexanone and liberating an aryl aldehyde . Substituted derivatives exhibit enhanced reactivity:

-

Electron-withdrawing groups (e.g., –NO₂) and electron-donating groups (e.g., –NMe₂) accelerate hydrolysis compared to the unsubstituted parent compound .

-

The reaction proceeds via nucleophilic attack by water at the α,β-unsaturated carbonyl system, destabilizing the conjugated structure .

Acidochromic Behavior

Protonation of electron-rich derivatives alters their electronic structure. For example, 2,6-bis(4-dimethylaminobenzylidene)cyclohexanone (1e) undergoes protonation at the N,N-dimethylamino group in acidic media, forming a quaternary ammonium salt. This deactivates the resonance system, causing a bathochromic shift from 452 nm (neutral) to longer wavelengths . Computational studies confirm protonation is energetically favorable by 211 kcal/mol (gas phase) .

Table 1: Acidochromic and Solvatochromic Shifts in Substituted Derivatives

| Substituent (X) | λₘₐₓ in Ethanol (nm) | λₘₐₓ in Acidic Media (nm) |

|---|---|---|

| H | 330 | – |

| p-NO₂ | 340 | – |

| p-OCH₃ | 359 | – |

| p-N(CH₃)₂ | 452 | 465–480 (protonated) |

Electrochemical Reduction

The compound’s redox behavior depends on substituents and ring size:

-

Cyclohexanone derivatives (e.g., 1e ) exhibit reduction potentials at –1.63 V (vs. Ag/AgCl), while cyclopentanone analogs reduce at –1.38 V .

-

Electron-donating groups (e.g., –NMe₂) increase π-electron density, lowering oxidation potentials (0.87 V for cyclohexanone vs. 0.93 V for cyclopentanone) .

Solvent-Dependent Reactivity

Solvatochromic studies reveal intramolecular charge transfer (ICT) in polar solvents:

-

In ethanol, 1e shows a bathochromic shift (452 nm) due to stabilization of the excited state .

-

Dichloromethane induces a hypsochromic shift (358.5 nm) for 1e , attributed to reduced solvent polarity .

Table 2: Solvatochromic Shifts for 1e

| Solvent | λₘₐₓ (nm) |

|---|---|

| Dichloromethane | 358.5 |

| Ethyl Acetate | 421.5 |

| Ethanol | 452 |

Substituent Effects on Reactivity

-

Electron-withdrawing groups (e.g., –NO₂): Increase electrophilicity, enhancing susceptibility to nucleophilic attack .

-

Electron-donating groups (e.g., –OCH₃, –NMe₂): Stabilize cationic intermediates during protonation but reduce conjugation efficiency .

Structural and Conformational Insights

Eigenschaften

Molekularformel |

C20H18O |

|---|---|

Molekulargewicht |

274.4 g/mol |

IUPAC-Name |

2,6-dibenzylidenecyclohexan-1-one |

InChI |

InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2 |

InChI-Schlüssel |

CTKKGXDAWIAYSA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.